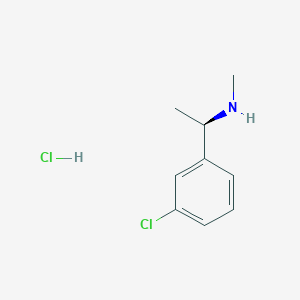
(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and a suitable amine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride
- ®-3-(3-Chlorophenyl)-β-alanine
Uniqueness
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H13Cl2N |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
MINQBPMFWXNSKS-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)NC.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


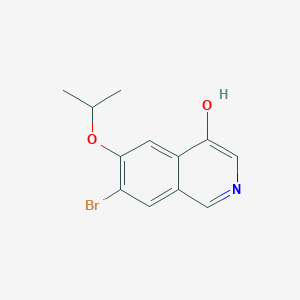
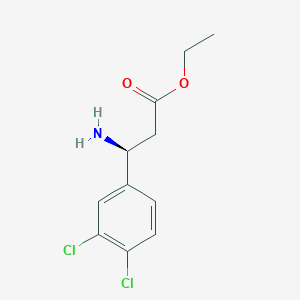
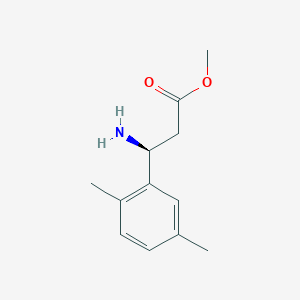
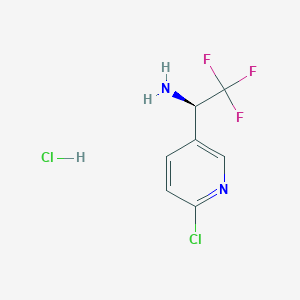
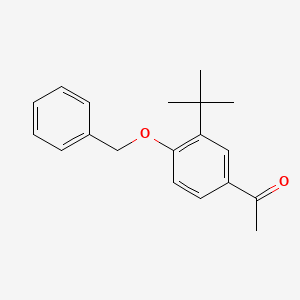
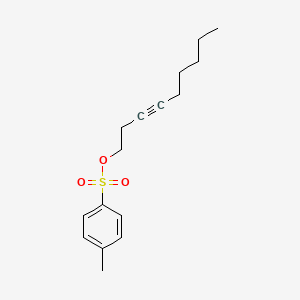
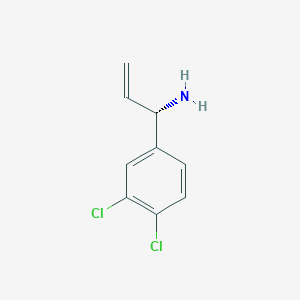
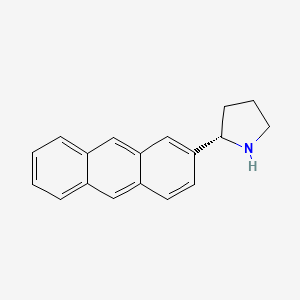
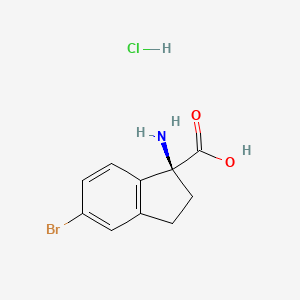
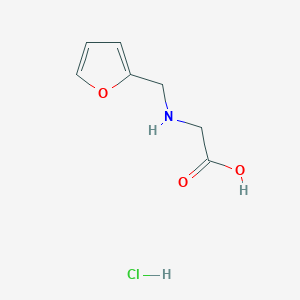
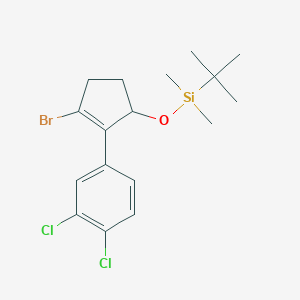
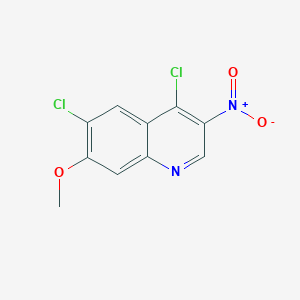

![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
